2-Iodo-3-nitrobenzamide
Overview
Description
2-Iodo-3-nitrobenzamide is a chemical compound with the molecular formula C7H5IN2O3 . It belongs to the class of aromatic amides and exhibits interesting pharmacological properties. Aromatic amides are essential intermediates in the synthesis of various pharmaceutical compounds .
3.
Molecular Structure Analysis
Scientific Research Applications
Chemotherapeutic Activity 2-Iodo-3-nitrobenzamide and related compounds have shown potential in chemotherapeutic applications. For instance, 4-iodo-3-nitrobenzamide, an analog, has been found effective in inducing cell death in tumor cells. This compound undergoes metabolic reduction to 4-iodo-3-nitrosobenzamide, which then further reduces to 4-iodo-3-aminobenzamide, demonstrating its potential as a prodrug in chemotherapy (Mendeleyev et al., 1995).
Structural Studies in Crystallography Research into the crystal structures of compounds like 2-iodo-N-(2-nitrophenyl)benzamide has provided insights into their molecular frameworks. These structures are characterized by various intermolecular interactions, such as hydrogen bonding and stacking interactions, which are crucial for understanding the material properties of these compounds (Wardell et al., 2005).
Enzymatic Mechanisms in Tumor Cells The enzymatic mechanisms underlying the action of compounds like 4-iodo-3-nitrobenzamide in tumor cells have been studied. These compounds depend on the cellular reducing system specific to cancer cells for activation, showcasing a potential pathway for selective cancer treatment (Kun et al., 2009).
Molecular Tapes in Crystal Engineering In crystal engineering, compounds like this compound contribute to the formation of molecular tapes. These tapes are mediated via strong hydrogen bonds and weak interactions, playing a significant role in the development of new crystal structures (Saha et al., 2005).
Nanoparticle and Nanocrystal Synthesis The synthesis and characterization of nanoparticles and nanocrystals involving compounds related to this compound have been explored. These studies contribute to the field of nanotechnology, particularly in the synthesis of materials with specific electronic and optical properties (Saeed et al., 2013).
In Vivo Imaging Studies Iodobenzamide derivatives, related to this compound, have been used in in vivo imaging studies, such as SPECT imaging of CNS D-2 dopamine receptors. This highlights their potential application in medical imaging and diagnostics (Kung et al., 1990).
Properties
IUPAC Name |
2-iodo-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBUMQONDVMPDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])I)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443851 | |
Record name | Benzamide, 2-iodo-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189125-09-5 | |
Record name | Benzamide, 2-iodo-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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